

# The Genesis and Profile of LC-2: A Targeted KRAS G12C Degrader

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Compound of Interest		
Compound Name:	LC-2	
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For Immediate Release: Shanghai, China – December 3, 2025 – In a significant advancement for oncology research, the development of **LC-2**, a potent and selective degrader of the KRAS G12C mutant protein, offers a promising new modality for targeting cancers driven by this specific mutation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data for **LC-2**, tailored for researchers, scientists, and drug development professionals.

# **Introduction and Origin**

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the lack of well-defined binding pockets on its surface. The discovery of a covalent inhibitor, MRTX849 (also known as adagrasib), which targets a cysteine residue present in the KRAS G12C mutant, marked a turning point in KRAS-targeted therapies.[1][2][3][4]

Building upon this breakthrough, the **LC-2** compound was developed as a next-generation therapeutic agent.[5][6][7] **LC-2** is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[5][8][9][10] Developed by the research group of Crews, **LC-2** represents the first-in-class PROTAC capable of inducing the degradation of endogenous KRAS G12C.[7]

The innovative design of **LC-2** comprises three key components:



- A "warhead" based on the KRAS G12C inhibitor MRTX849, which covalently binds to the mutant protein.[5][8][9][11][12]
- A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8][9][11][12][13][14]
- A chemical linker that connects the warhead and the E3 ligase ligand.[8][9]

This tripartite structure allows **LC-2** to act as a molecular bridge, bringing the KRAS G12C protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the oncoprotein by the proteasome.[10][15]

# **Quantitative Data Summary**

The efficacy of **LC-2** has been evaluated across various cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the key quantitative data from these studies.

Cell Line	Genotype	DC50 (µM)	D <sub>max</sub> (%)	Reference(s)
NCI-H2030	Homozygous G12C	0.59 ± 0.20	~75-80	[5][8][9][16]
MIA PaCa-2	Homozygous G12C	0.32 ± 0.08	~75	[5][8][9]
NCI-H23	Heterozygous G12C	0.25	>50, ~90	[5][16][17][18]
SW1573	Not Specified	0.76	Not Specified	[11][19]
NCI-H358	Heterozygous G12C	Not Specified	~50	[8][9]

Table 1: In Vitro Degradation of KRAS G12C by **LC-2**. DC<sub>50</sub> represents the concentration at which 50% of maximal degradation is achieved, and  $D_{max}$  is the maximal degradation observed.



Parameter	Value	Reference(s)
Molecular Weight	1132.8 g/mol	[17][18]
Chemical Formula	C59H71CIFN11O7S	[17][18]
Solubility (DMSO)	Up to 100 mM	[12][18]
Purity (HPLC)	≥95%	[17]
CAS Number	2502156-03-6	[12][17][18]

Table 2: Physicochemical Properties of **LC-2**.

# **Experimental Protocols**Cell Culture and Treatment

KRAS G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2, NCI-H23, SW1573, NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>. For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of **LC-2** or vehicle control (DMSO) for specified durations (e.g., 6, 24, 48, 72 hours).[5][11]

### **Immunoblotting for KRAS G12C Degradation**

Following treatment with **LC-2**, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against KRAS and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The level of KRAS G12C is normalized to the loading control and expressed as a percentage of the vehicle-treated control.[5][16]

# **MAPK Pathway Signaling Analysis**

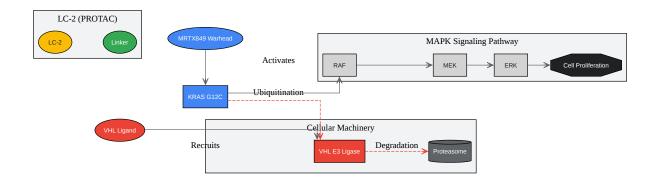


To assess the functional consequence of KRAS G12C degradation, the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK, is evaluated by immunoblotting. [5][11][17] Following **LC-2** treatment, cell lysates are prepared as described above. Membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

## **Cell Viability Assays**

The anti-proliferative effects of **LC-2** are determined using assays such as the CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a dose-response of **LC-2** for a specified period (e.g., 72 hours). Cell viability is measured according to the manufacturer's protocol, and IC<sub>50</sub> values are calculated using non-linear regression analysis.

# Visualizations Signaling Pathway

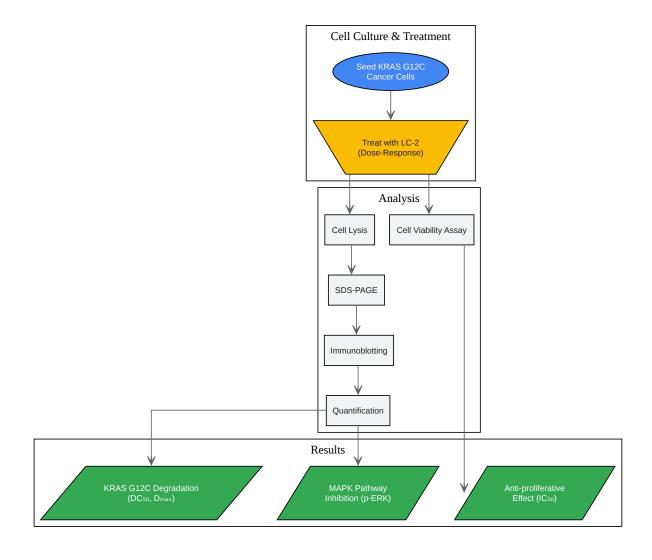


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Caption: Mechanism of action of LC-2 PROTAC.

# **Experimental Workflow**





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Caption: Workflow for in vitro evaluation of **LC-2**.

In conclusion, **LC-2** represents a significant step forward in the quest to effectively target KRAS-mutant cancers. By harnessing the power of targeted protein degradation, **LC-2** offers a novel and potent approach to eliminate the KRAS G12C oncoprotein, thereby inhibiting downstream oncogenic signaling. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore and build upon the potential of this promising therapeutic agent.

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